

Biological Activities of Triterpenoids from *Ganoderma lucidum*: A Technical Guide

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Compound of Interest

Compound Name: *12 β -Hydroxyganoderenic acid B*

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Introduction

Ganoderma lucidum, a basidiomycete fungus commonly known as Reishi or Lingzhi, has been a cornerstone of traditional medicine in Asia for centuries, revered for its health-promoting properties.[1] Modern scientific investigation has identified triterpenoids as one of the primary classes of bioactive compounds responsible for its diverse pharmacological effects. These compounds are highly oxidized lanostane-type tetracyclic triterpenoids, with over 300 distinct structures identified from the fruiting bodies, spores, and mycelia of the fungus. The varied substituents on their tetracyclic skeleton and side chains give rise to a broad spectrum of biological activities.[1]

This technical guide provides an in-depth overview of the significant biological activities of triterpenoids derived from *Ganoderma lucidum*, with a focus on their anti-tumor, anti-inflammatory, and antioxidant properties. It is designed to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development.

Anti-Tumor Activity

Triterpenoids from *Ganoderma lucidum* have demonstrated significant anti-tumor effects across a range of cancer cell lines. Their mechanisms of action are multifaceted, including the induction of cell cycle arrest, apoptosis, and the inhibition of metastasis and angiogenesis.[2][3]

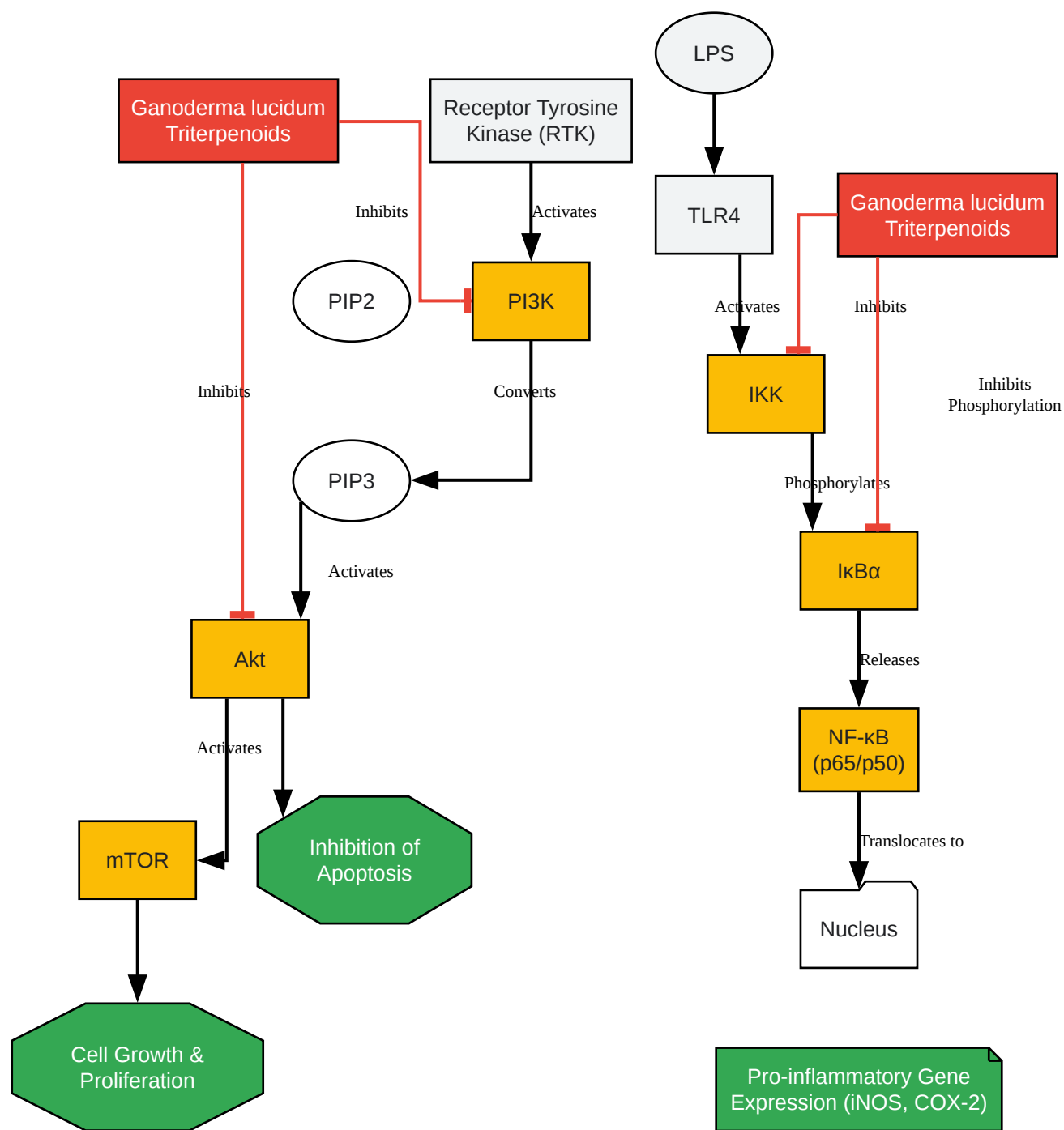
Quantitative Data: Cytotoxicity

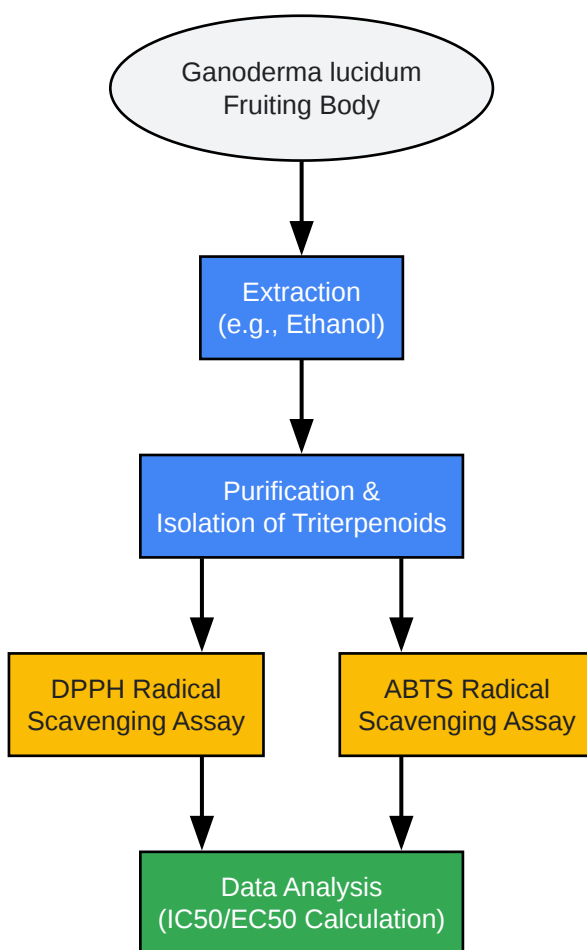
The cytotoxic effects of *Ganoderma lucidum* triterpenoids have been quantified using various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.

Triterpenoid/Extract	Cancer Cell Line	IC ₅₀ Value	Reference
G. lucidum Extract	MDA-MB 231 (Breast Cancer)	25.38 µg/mL	[4]
G. lucidum Extract	SW 620 (Colorectal Cancer)	47.90 µg/mL	[4]
G. lucidum Extract	WiDr (Colon Cancer)	135 µg/mL	
Ganoderic Acid T	95-D (Lung Cancer)	Not explicitly stated, but demonstrated anti-proliferative effects	[5]
New Triterpene (unnamed)	A549 (Lung Cancer)	15.38 ± 0.34 µM	[6]
New Triterpene (unnamed)	HepG2 (Liver Cancer)	18.61 ± 0.55 µM	[6]
Ganoderiol F	(Not specified)	8 µM	[5]
Lucidadiol	(Not specified)	5 µM	[5]
15α,26-dihydroxy-5α-lanosta-7,9,24(E)-trien-3-one	(Not specified)	1 µM	[5]

Signaling Pathways in Anti-Tumor Activity

The anti-tumor effects of *Ganoderma lucidum* triterpenoids are mediated through the modulation of several key signaling pathways, including PI3K/Akt and MAPK, which are crucial for cell survival, proliferation, and apoptosis.





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